Aprepitant-d4 - 1133387-60-6

Aprepitant-d4

Catalog Number: EVT-1175350
CAS Number: 1133387-60-6
Molecular Formula: C23H21F7N4O3
Molecular Weight: 538.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aprepitant is a medication that has garnered significant attention in the medical community for its role in preventing chemotherapy-induced nausea and vomiting (CINV). It functions as a neurokinin-1 (NK-1) receptor antagonist, targeting the receptor for substance P, a neuropeptide associated with emesis. The development and application of aprepitant in various fields, including oncology and anesthesia, have been the subject of numerous studies, highlighting its efficacy and potential as a supportive care medication for cancer patients undergoing chemotherapy46.

Applications in Various Fields

Beyond oncology, aprepitant has been explored for its utility in preventing postoperative nausea and vomiting (PONV). A single oral dose of aprepitant administered prior to abdominal surgery has been found effective in PONV prevention, making it a recommended option for treatment in this context6. Furthermore, aprepitant's potential as an antitumor drug has been investigated, with in vitro studies indicating its ability to inhibit growth in various human cancer cell lines through the induction of apoptosis via the NK-1 receptor pathway7.

Case Studies and Clinical Trials

Clinical trials have been instrumental in establishing the efficacy and tolerability of aprepitant. For instance, the Aprepitant Protocol 052 Study Group conducted a multinational, randomized, double-blind, placebo-controlled trial that confirmed the superiority of the aprepitant regimen over standard therapy in preventing CINV in patients receiving high-dose cisplatin2. Another study combined data from two phase III clinical trials to assess the antiemetic efficacy of aprepitant over multiple cycles of cisplatin-based chemotherapy, finding that aprepitant consistently provided better protection against nausea and vomiting5.

Netupitant

  • Compound Description: Netupitant is a highly selective antagonist of the Neurokinin-1 receptor (NK-1R) [, ]. It is used in combination with Palonosetron, a 5-HT3 receptor antagonist, and Dexamethasone for the prevention of chemotherapy-induced nausea and vomiting (CINV) [, ]. Netupitant/Palonosetron is marketed under the brand name NEPA [, ].
  • Relevance: Like Aprepitant-d4, Netupitant acts as an NK-1R antagonist and is used in the prevention of CINV [, ]. Both compounds share a similar mechanism of action by blocking the binding of Substance P to the NK-1R [, ].

Fosaprepitant

  • Compound Description: Fosaprepitant is a water-soluble prodrug of Aprepitant [, , ]. It is rapidly converted to Aprepitant in the body and is also used to prevent CINV [, , ]. Fosaprepitant is administered intravenously, offering an alternative route of administration for Aprepitant, which is primarily administered orally [].
  • Relevance: Fosaprepitant is the prodrug of Aprepitant-d4 and exerts its pharmacological effects by converting into Aprepitant in vivo [, , ]. Therefore, Fosaprepitant is structurally related to Aprepitant-d4, and they share the same mechanism of action as NK-1R antagonists.

SR140333

  • Compound Description: SR140333 is a potent and selective NK-1R antagonist []. In vitro studies showed that SR140333, like Aprepitant, induced apoptosis in myeloid leukemia cells by promoting oxidative stress via mitochondrial calcium overload [].
  • Relevance: SR140333 shares the same mechanism of action with Aprepitant-d4, acting as an NK-1R antagonist []. This suggests a structural similarity between the two compounds in their pharmacophores responsible for NK-1R binding.

Curcumin

  • Compound Description: Curcumin is a natural polyphenol with anti-tumor properties []. It induces apoptosis in tumor cells and is being investigated for its potential in combination therapies for cancers like hepatocellular carcinoma (HCC) [].
  • Relevance: While not structurally related to Aprepitant-d4, Curcumin is mentioned as a co-delivery agent with Aprepitant in hyaluronic acid and glycyrrhetinic acid-modified liposomes []. This highlights the exploration of Aprepitant in combination therapies, potentially targeting different aspects of tumor progression.
Source and Classification

Aprepitant-d4 is synthesized from the parent compound aprepitant, which is widely recognized for its efficacy in preventing chemotherapy-induced nausea and vomiting. The deuterium labeling enhances its utility in mass spectrometry and other analytical techniques, allowing for precise quantification in biological samples. The compound is classified under the category of pharmaceuticals and specifically as a neurokinin-1 receptor antagonist, which targets the neurokinin-1 receptor involved in the emetic response.

Synthesis Analysis

The synthesis of Aprepitant-d4 involves incorporating deuterium atoms into the aprepitant molecule. This can be achieved through various methods:

Synthetic Routes:

  • Catalytic Hydrogenation: Deuterium gas or deuterated solvents are used in the presence of palladium or platinum catalysts. The reaction conditions typically require controlled temperature and pressure to ensure selective incorporation of deuterium atoms.
  • Industrial Production: On a larger scale, high-purity deuterium sources and advanced catalytic systems are employed to achieve high yields and purity levels. Quality control measures such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the incorporation of deuterium.
Molecular Structure Analysis

Aprepitant-d4 retains the same molecular structure as aprepitant but includes four deuterium atoms. The molecular structure can be represented as follows:

  • Chemical Formula: C23H24D4N2O3S
  • Molecular Weight: Approximately 400.6 g/mol

The presence of deuterium alters the physical properties slightly compared to non-labeled aprepitant, influencing its behavior in biological systems without significantly changing its pharmacological profile.

Chemical Reactions Analysis

Aprepitant-d4 can undergo various chemical reactions:

Types of Reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxides using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can modify functional groups within the molecule using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Aprepitant-d4 can participate in substitution reactions where specific atoms or groups are replaced by others, often utilizing halogens or nucleophiles under controlled conditions.

Common Reagents and Conditions:

  • For oxidation, potassium permanganate is a common choice.
  • Reduction typically involves lithium aluminum hydride.
  • Substitution reactions may require specific solvents and temperature controls to optimize yields.
Mechanism of Action

The mechanism of action for Aprepitant-d4 mirrors that of aprepitant. It functions primarily as an antagonist at neurokinin-1 receptors, inhibiting the action of substance P, a neuropeptide involved in the emetic response.

Key Points:

  • Target: Neurokinin-1 receptor
  • Biochemical Pathways: Aprepitant-d4 affects stress response pathways, particularly the anticipatory unfolded protein response.
  • Pharmacokinetics: Aprepitant has a bioavailability ranging from 60% to 65%, indicating effective absorption and systemic availability.

The action environment for Aprepitant-d4 is influenced by factors such as isotopic labeling, which aids in tracing and quantifying drug metabolism during development processes.

Physical and Chemical Properties Analysis

Aprepitant-d4 exhibits several notable physical and chemical properties:

Physical Properties:

  • Appearance: Typically exists as a solid powder.
  • Solubility: Soluble in organic solvents; solubility in water is limited.

Chemical Properties:

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Similar to that of aprepitant, with slight variations due to deuterium incorporation.

These properties make Aprepitant-d4 suitable for various analytical applications, including pharmacokinetics studies.

Applications

Aprepitant-d4 has several scientific applications:

  1. Analytical Standard: Used extensively in mass spectrometry for quantifying aprepitant levels in biological samples.
  2. Pharmacokinetics Research: Assists in understanding drug metabolism and pharmacodynamics due to its isotopic labeling.
  3. Cancer Research: Investigated for its potential repurposing as an early-stage anticancer agent; studies have shown it induces necrotic cell death in cancer cells.
  4. NeuroAIDS Research: Employed in studies involving chromatography-tandem mass spectrometry to explore its effects on neurokinin pathways.

Properties

CAS Number

1133387-60-6

Product Name

Aprepitant-d4

IUPAC Name

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

Molecular Formula

C23H21F7N4O3

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i2D,3D,4D,5D

InChI Key

ATALOFNDEOCMKK-NSVJKUEGSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Synonyms

5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl-d4)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one; Emend-d4; L 754030-d4; MK 0869-d4; MK 869-d4; ONO 7436-d4;

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NC(=O)NN3)C4=CC=C(C=C4)F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H]2[C@H](OCCN2CC3=NC(=O)NN3)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.